molecular formula C16H17NO3 B7632109 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B7632109
M. Wt: 271.31 g/mol
InChI Key: GFAMIFXLFKJBIU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is a bicyclic compound with a carboxylic acid group and a phenylpropenoyl group. This compound has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is not fully understood. It is believed to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in lab experiments is that it has potential applications in the treatment of Alzheimer's disease and as an anti-inflammatory agent. However, one limitation is that the mechanism of action is not fully understood and more research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several potential future directions for research on 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One direction is to further study the compound's potential as an inhibitor of acetylcholinesterase and its potential applications in the treatment of Alzheimer's disease. Another direction is to study the compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

There are several methods for synthesizing 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One method involves the reaction of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid with phenylpropenal in the presence of a base. Another method involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with phenylacetylene in the presence of a palladium catalyst. Both methods have been successful in synthesizing the compound.

Scientific Research Applications

2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has potential applications in scientific research. It has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(9-6-11-4-2-1-3-5-11)17-13-8-7-12(10-13)15(17)16(19)20/h1-6,9,12-13,15H,7-8,10H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAMIFXLFKJBIU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2C(=O)C=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1C(N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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